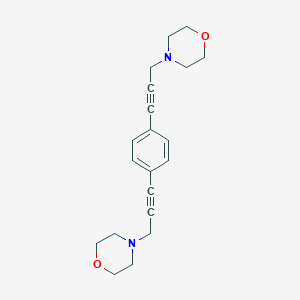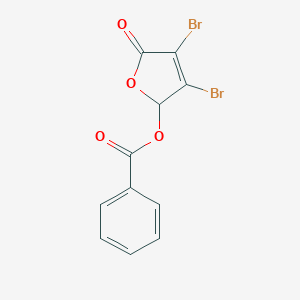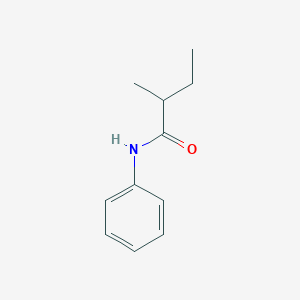
1,4-Diethynyl-2,5-dimethoxybenzene
Übersicht
Beschreibung
1,4-Diethynyl-2,5-dimethoxybenzene is a chemical compound with the molecular formula C12H10O2 . It has a molecular weight of 186.21 . It is a solid substance that should be stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of 1,4-diethynyl-2,5-dimethoxybenzene involves a reaction with 2,5-dimethoxy-1,4 phenylene bis (ethyne-2,1-diyl) bis (trimethylsilane) in THF (Tetrahydrofuran), followed by the addition of TBAF (Tetrabutylammonium fluoride) and stirring for 2 hours .Molecular Structure Analysis
The molecular structure of 1,4-Diethynyl-2,5-dimethoxybenzene is represented by the InChI code: 1S/C12H10O2/c1-5-9-7-12(14-4)10(6-2)8-11(9)13-3/h1-2,7-8H,3-4H3 .Physical And Chemical Properties Analysis
1,4-Diethynyl-2,5-dimethoxybenzene is a solid at 20 degrees Celsius . It should be stored under inert gas and kept away from light and air due to its sensitivity .Wissenschaftliche Forschungsanwendungen
Covalent Organic Frameworks (COFs) Synthesis
1,4-Diethynyl-2,5-dimethoxybenzene: is utilized in the synthesis of Covalent Organic Frameworks (COFs) , which are highly ordered, porous and crystalline materials. These frameworks have potential applications in gas storage, separation, catalysis, and sensing due to their tunable porosity and structural variety .
Analytical Chemistry
1,4-Diethynyl-2,5-dimethoxybenzene: can be used as a standard or reagent in analytical chemistry to help identify or quantify substances within a sample through techniques like HPLC or LC-MS .
Computational Chemistry
This compound may be used in computational chemistry programs such as Amber or GROMACS for molecular simulations that help understand the behavior of molecules and predict new compounds .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity .
Relevant Papers A paper titled “Two-dimensional benzo[1,2-b : 4,5-b′]difurans as donor building blocks” mentions the use of 1,4-diethynyl-2,5-dimethoxybenzene . The paper discusses the effect of alkyl chain length on the BDF donor and the formation of relatively smooth films .
Eigenschaften
IUPAC Name |
1,4-diethynyl-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-5-9-7-12(14-4)10(6-2)8-11(9)13-3/h1-2,7-8H,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKLCCACADHPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#C)OC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348804 | |
| Record name | 1,4-diethynyl-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethynyl-2,5-dimethoxybenzene | |
CAS RN |
74029-40-6 | |
| Record name | 1,4-diethynyl-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 1,4-Diethynyl-2,5-dimethoxybenzene and how do they influence its crystal packing?
A1: 1,4-Diethynyl-2,5-dimethoxybenzene (C12H10O2) possesses a symmetrical structure with two ethynyl groups (-C≡CH) at the 1,4 positions and two methoxy groups (-OCH3) at the 2,5 positions of a benzene ring. Crystallographic studies at 150K reveal that the primary interactions dictating its crystal packing are the weak hydrogen bonds formed between the alkyne hydrogen atoms and the oxygen atoms of the methoxy groups []. This interaction, with an H...O distance of 2.39 Å, plays a crucial role in the solid-state arrangement of the molecules. []
Q2: How does 1,4-Diethynyl-2,5-dimethoxybenzene behave as a bridging ligand in bimetallic ruthenium complexes?
A2: 1,4-Diethynyl-2,5-dimethoxybenzene acts as a bridging ligand in bimetallic ruthenium complexes of the type [{Ru(dppe)Cp*}2(μ-C≡CArC≡C)], where Ar represents the aromatic core of the bridging ligand []. Upon one-electron oxidation, these complexes exhibit unique electronic characteristics. They demonstrate properties of both a bridge-oxidized state, where the electron is removed from the diethynylaromatic ligand, and a mixed-valence state, where the ruthenium centers share the positive charge []. This simultaneous existence of bridge-oxidized and mixed-valence states is attributed to several factors, including the orientation of the aromatic plane relative to the metal d-orbitals involved in π-bonding []. This complex behavior highlights the potential of 1,4-Diethynyl-2,5-dimethoxybenzene and its derivatives in designing materials with intriguing electronic and redox properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)




![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)






